2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)-
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Overview
Description
2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)- is a chiral compound known for its significant role in the synthesis of chiral organic compounds. It is also used as a chiral auxiliary in asymmetric synthesis and as a chiral ligand in asymmetric catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)- involves several steps. One common method involves the reaction of pyrrolidine with formaldehyde under acidic conditions to form 2-pyrrolidinemethanol. This intermediate is then reacted with 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl] chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove impurities and obtain the desired chiral product .
Chemical Reactions Analysis
Types of Reactions
2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include the corresponding ketone, alcohol, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)- has a wide range of scientific research applications:
Chemistry: Used as a chiral building block for the synthesis of chiral organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of chiral catalysts and ligands for asymmetric catalysis.
Mechanism of Action
The mechanism of action of 2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)- involves its interaction with specific molecular targets and pathways. As a chiral ligand, it binds to metal centers in catalytic complexes, facilitating asymmetric reactions. The compound’s chirality plays a crucial role in determining the stereochemistry of the products formed .
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-2-Pyrrolidinemethanol: A chiral building block used in similar applications.
N-Methyl-L-prolinol: Another chiral compound used in asymmetric synthesis.
Uniqueness
2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)- is unique due to its specific structure, which imparts distinct chiral properties and makes it particularly effective in asymmetric catalysis and synthesis .
Properties
Molecular Formula |
C26H31N3O2S |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
[(2S)-1-[3-[4-(1-methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C26H31N3O2S/c1-19-25(32-26-27-16-21-6-2-3-7-22(21)17-29(19)26)20-9-11-24(12-10-20)31-15-5-14-28-13-4-8-23(28)18-30/h2-3,6-7,9-12,23,30H,4-5,8,13-18H2,1H3/t23-/m0/s1 |
InChI Key |
KCNBMJDSPWNQQE-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=C(SC2=NCC3=CC=CC=C3CN12)C4=CC=C(C=C4)OCCCN5CCC[C@H]5CO |
Canonical SMILES |
CC1=C(SC2=NCC3=CC=CC=C3CN12)C4=CC=C(C=C4)OCCCN5CCCC5CO |
Origin of Product |
United States |
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